Pepstatine

Vue d'ensemble

Description

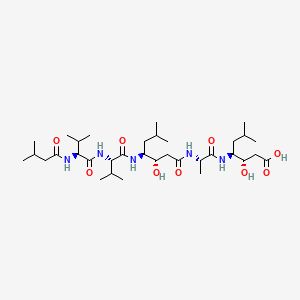

La pepstatine est un puissant inhibiteur des protéases aspartyl. C'est un hexapeptide contenant l'acide aminé inhabituel statine, avec la séquence isovaleryl-valyl-valyl-statine-alanyl-statine. Elle a été initialement isolée de cultures de diverses espèces d'Actinomyces en raison de sa capacité à inhiber la pepsine à des concentrations picomolaires . La this compound inhibe presque toutes les protéases acides avec une grande puissance et est devenue un outil de recherche précieux et un constituant courant des cocktails d'inhibiteurs de protéases .

Applications De Recherche Scientifique

Pepstatin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in the study of protein degradation and turnover, as well as in the investigation of cellular processes involving proteases.

Medicine: Used in research on diseases involving proteases, such as cancer and Alzheimer’s disease.

Mécanisme D'action

Target of Action

Pepstatin is a potent inhibitor of aspartyl proteases . Its primary targets include pepsin, cathepsins D and E . These enzymes play a crucial role in protein degradation and are involved in various physiological processes.

Mode of Action

Pepstatin forms a 1:1 complex with its target proteases . It binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . This interaction results in the suppression of the proteolytic activity of the target enzymes .

Biochemical Pathways

Pepstatin’s inhibition of aspartyl proteases affects several biochemical pathways. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This process is crucial for bone remodeling, and its disruption can lead to various bone diseases .

Pharmacokinetics

It’s known that pepstatin is sparingly soluble in water and is typically dissolved in a solvent such as ethanol, methanol, or dmso for use in research .

Result of Action

The primary result of Pepstatin’s action is the inhibition of aspartyl proteases, leading to the suppression of protein degradation. Specifically, Pepstatin suppresses the formation of multinuclear osteoclasts in a dose-dependent manner . Furthermore, Pepstatin also suppresses the differentiation from pre-osteoclast cells to mononuclear osteoclast cells .

Action Environment

The action of Pepstatin can be influenced by environmental factors such as pH. For instance, the activity of pepsin, one of Pepstatin’s primary targets, is highly dependent on pH . Therefore, changes in the pH of the environment can affect the efficacy of Pepstatin. Additionally, the stability of Pepstatin can be affected by factors such as temperature and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .

Cellular Effects

Pepstatin A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, pepstatin A also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Molecular Mechanism

Pepstatin A is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .

Temporal Effects in Laboratory Settings

The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .

Metabolic Pathways

Pepstatin, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pepstatine est synthétisée par synthèse peptidique en phase solide, qui implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse de la statine, un composant clé de la this compound, implique la réduction d'un acide cétonique en acide hydroxylique, suivie de la protection du groupe hydroxyle et du couplage de l'acide aminé .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une fermentation utilisant des espèces d'Actinomyces, suivie d'une extraction et d'une purification. Le processus de fermentation est optimisé pour maximiser le rendement en this compound, et le composé est purifié en utilisant des techniques telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La pepstatine subit diverses réactions chimiques, notamment :

Hydrolyse : La this compound peut être hydrolysée par les protéases, ce qui entraîne la rupture des liaisons peptidiques.

Oxydation : Le groupe hydroxyle dans la statine peut être oxydé en groupe céto dans certaines conditions.

Substitution : Les groupes amino et hydroxyle de la this compound peuvent subir des réactions de substitution avec des réactifs appropriés.

Réactifs et conditions courants

Hydrolyse : Hydrolyse enzymatique utilisant des protéases telles que la pepsine.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Réactifs tels que les chlorures d'acyle ou les halogénoalcanes pour les réactions de substitution.

Principaux produits formés

Hydrolyse : Acides aminés et peptides.

Oxydation : Dérivés cétoniques de la statine.

Substitution : Dérivés substitués de la this compound.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier les mécanismes des protéases aspartyl et développer de nouveaux inhibiteurs.

Biologie : Employée dans l'étude de la dégradation et du renouvellement des protéines, ainsi que dans l'investigation des processus cellulaires impliquant les protéases.

Médecine : Utilisée dans la recherche sur les maladies impliquant les protéases, telles que le cancer et la maladie d'Alzheimer.

Mécanisme d'action

La this compound exerce ses effets en formant un complexe 1 : 1 avec les protéases aspartyl, telles que la pepsine, la rénine et la cathepsine D. L'inhibiteur se lie au site actif de la protéase, empêchant l'enzyme d'interagir avec son substrat. Cette inhibition est hautement sélective pour les protéases aspartyl et n'affecte pas les autres types de protéases . La this compound supprime également la différenciation des ostéoclastes induite par le ligand du récepteur activateur du facteur nucléaire kappa-B en inhibant la phosphorylation de la kinase régulée par le signal extracellulaire et en diminuant l'expression du facteur nucléaire des cellules T activées c1 .

Comparaison Avec Des Composés Similaires

La pepstatine est unique parmi les inhibiteurs de protéases en raison de sa grande puissance et de sa sélectivité pour les protéases aspartyl. Des composés similaires comprennent :

Amastatine : Un inhibiteur des aminopeptidases.

Bestatine : Un inhibiteur des aminopeptidases et de la leucine aminopeptidase.

Comparée à ces composés, la this compound est plus sélective pour les protéases aspartyl et a une affinité de liaison plus élevée pour ces enzymes .

Propriétés

IUPAC Name |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860364 | |

| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3 | |

| Record name | Pepstatin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

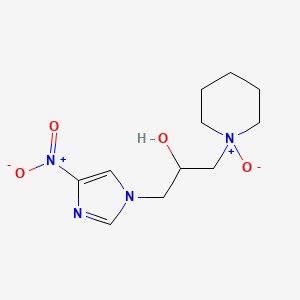

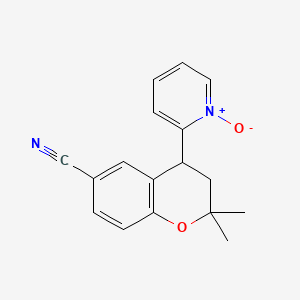

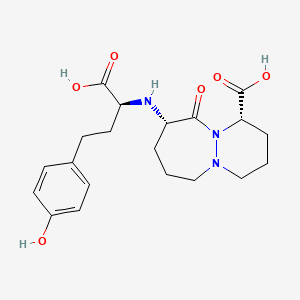

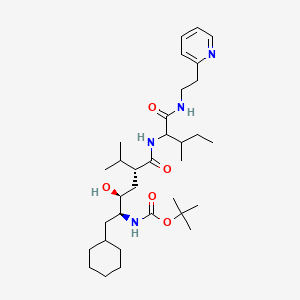

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)